Chemical Identity and Substituent Differentiation from Related Benzimidazole-Coumarin Hybrids
The compound's unambiguous chemical identity is a primary driver for scientific selection. Its specific substitution pattern—an unsubstituted benzimidazole, a free 7-hydroxyl, and an 8-piperidin-1-ylmethyl group—contrasts sharply with the majority of documented coumarin-benzimidazole hybrids, which are often substituted at C-6 of the coumarin ring or bear a 2-aminobenzimidazole linked via an amide bond [1]. This specific structure, confirmed by PubChem CID 135449558, is a unique entry within its class, making it the sole choice for studies requiring this exact pharmacophore [2].
| Evidence Dimension | Molecular structure verification |
|---|---|
| Target Compound Data | Unsubstituted benzimidazole, 7-hydroxy, 8-piperidin-1-ylmethyl; PubChem CID 135449558; Molecular Weight 375.4 g/mol |
| Comparator Or Baseline | Analogous series (e.g., compounds 4a-e, 5a-e in Acta Pharm. Sin. B 2014) feature a 6-substituted coumarin core and different linkers to benzimidazole. |
| Quantified Difference | Structural uniqueness: The target compound contains a Mannich base at C-8, a position unsubstituted in the major comparative series. |
| Conditions | 2D structural comparison based on published literature and chemical databases. |
Why This Matters
This ensures researchers procure the exact compound needed for SAR studies where the free 7-OH and basic piperidine nitrogen are critical interaction motifs.
- [1] Arora, R.K., et al. Novel coumarin–benzimidazole derivatives as antioxidants and safer anti-inflammatory agents. Acta Pharmaceutica Sinica B, 2014, 4(5), 368-375. View Source
- [2] PubChem. Compound Summary for CID 135449558: 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one. National Center for Biotechnology Information (2024). View Source
